molecular formula C17H12N2O2 B2807243 2,4-Diphenyl-5-pyrimidinecarboxylic acid CAS No. 25095-49-2

2,4-Diphenyl-5-pyrimidinecarboxylic acid

Cat. No. B2807243
CAS RN: 25095-49-2
M. Wt: 276.295
InChI Key: RSTIZKRDWDDGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diphenyl-5-pyrimidinecarboxylic acid is a chemical compound with the molecular formula C17H12N2O2 . It is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2,4-Diphenyl-5-pyrimidinecarboxylic acid consists of a pyrimidine ring attached to two phenyl groups and a carboxylic acid group . The molecular weight of this compound is 276.29 .

Scientific Research Applications

Bleaching Activities and Enzyme Inhibition

Research has demonstrated the bleaching action of 2,4-diphenyl pyrimidine derivatives, attributing their activity to the inhibition of the enzyme phytoene desaturase, critical in the biosynthesis of carotenoids. This enzyme inhibition leads to the reduced formation of colored carotenoids, showcasing the potential of these compounds in agricultural applications as herbicides or growth regulators (Sandmann, 2001).

Supramolecular Chemistry and Cocrystal Formation

Another study focused on the formation of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids, highlighting the significance of 2,4-diphenyl-5-pyrimidinecarboxylic acid derivatives in supramolecular chemistry. These cocrystals offer insights into hydrogen bonding interactions and potential applications in pharmaceuticals for modifying drug properties (Rajam et al., 2018).

Anti-inflammatory and Antitumor Activities

Some derivatives of 2,4-diphenyl-5-pyrimidinecarboxylic acid, particularly amides, have shown anti-inflammatory properties. This suggests their potential as leads for developing new anti-inflammatory agents (Myakushkene et al., 2006). Additionally, pyrrolo[2,3-d]pyrimidines, related to 2,4-diphenyl-5-pyrimidinecarboxylic acid, have been synthesized and evaluated for their cytotoxicity against cancer cell lines, indicating their potential in cancer therapy (Hossan & Abu-Melha, 2014).

Corrosion Inhibition

Pyrimidine-2-thione derivatives, closely related to 2,4-diphenyl-5-pyrimidinecarboxylic acid, have been studied as corrosion inhibitors for mild steel in acidic environments. These studies underline the utility of these compounds in industrial applications to protect metals from corrosion (Soltani et al., 2015).

properties

IUPAC Name

2,4-diphenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17(21)14-11-18-16(13-9-5-2-6-10-13)19-15(14)12-7-3-1-4-8-12/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTIZKRDWDDGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diphenylpyrimidine-5-carboxylic acid

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